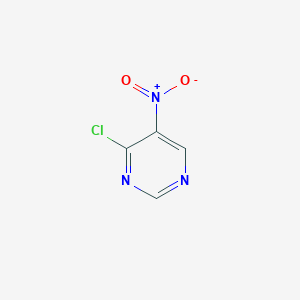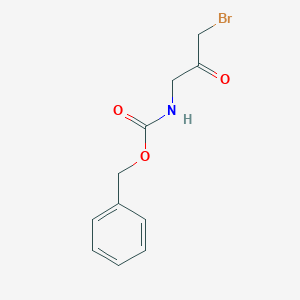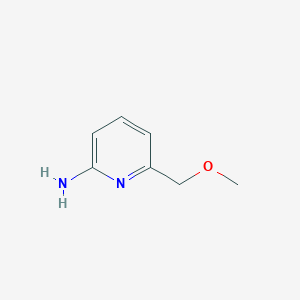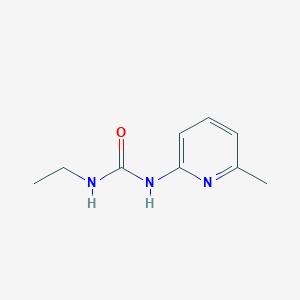
2-(3-Ethylureido)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethylureido)-6-methylpyridine (EUMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EUMP is a pyridine derivative that has been synthesized using different methods.
Wirkmechanismus
The exact mechanism of action of 2-(3-Ethylureido)-6-methylpyridine is not fully understood. However, studies have shown that 2-(3-Ethylureido)-6-methylpyridine inhibits the activity of enzymes involved in cancer cell growth and inflammation. 2-(3-Ethylureido)-6-methylpyridine also induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-Ethylureido)-6-methylpyridine has been shown to possess both biochemical and physiological effects. In terms of biochemical effects, 2-(3-Ethylureido)-6-methylpyridine inhibits the activity of enzymes involved in cancer cell growth and inflammation. 2-(3-Ethylureido)-6-methylpyridine also induces apoptosis in cancer cells. In terms of physiological effects, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(3-Ethylureido)-6-methylpyridine in lab experiments is its potential applications in various fields, including medicine, agriculture, and material science. 2-(3-Ethylureido)-6-methylpyridine is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 2-(3-Ethylureido)-6-methylpyridine in lab experiments is its potential toxicity. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess cytotoxic properties and can be harmful to living organisms.
Zukünftige Richtungen
There are several future directions for research on 2-(3-Ethylureido)-6-methylpyridine. One direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in drug development. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anticancer properties and can be used to develop new cancer drugs. Another direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in agriculture. 2-(3-Ethylureido)-6-methylpyridine has been shown to possess insecticidal and herbicidal properties and can be used to develop new pesticides and herbicides. Finally, another direction is to study the potential applications of 2-(3-Ethylureido)-6-methylpyridine in material science. 2-(3-Ethylureido)-6-methylpyridine can be used as a ligand in the synthesis of metal complexes, and these metal complexes have potential applications in catalysis and materials science.
Synthesemethoden
2-(3-Ethylureido)-6-methylpyridine can be synthesized using different methods, including the reaction of 2,6-dimethylpyridine with ethyl isocyanate in the presence of a base, such as triethylamine. Another method involves the reaction of 2,6-dimethylpyridine with ethyl carbamate in the presence of a base, such as potassium carbonate. The reaction is carried out at elevated temperatures and under reflux conditions.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethylureido)-6-methylpyridine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess anticancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(3-Ethylureido)-6-methylpyridine has also been shown to possess anti-inflammatory properties and can be used to treat inflammatory diseases.
In agriculture, 2-(3-Ethylureido)-6-methylpyridine has been shown to possess insecticidal properties. It can be used as a pesticide to control insect pests. 2-(3-Ethylureido)-6-methylpyridine has also been shown to possess herbicidal properties and can be used to control weed growth.
In material science, 2-(3-Ethylureido)-6-methylpyridine has been used as a ligand in the synthesis of metal complexes. These metal complexes have potential applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
141766-10-1 |
|---|---|
Produktname |
2-(3-Ethylureido)-6-methylpyridine |
Molekularformel |
C9H13N3O |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
1-ethyl-3-(6-methylpyridin-2-yl)urea |
InChI |
InChI=1S/C9H13N3O/c1-3-10-9(13)12-8-6-4-5-7(2)11-8/h4-6H,3H2,1-2H3,(H2,10,11,12,13) |
InChI-Schlüssel |
HYZAWROTMYAUAQ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)NC1=CC=CC(=N1)C |
Kanonische SMILES |
CCNC(=O)NC1=CC=CC(=N1)C |
Andere CAS-Nummern |
141766-10-1 |
Synonyme |
2-(3-ethylureido)-6-methylpyridine UDP 4 UDP-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



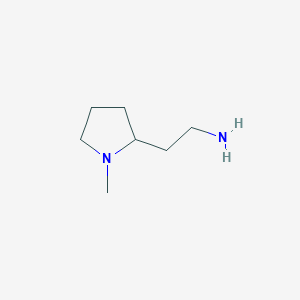
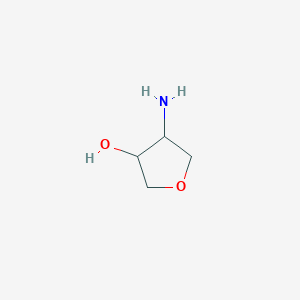
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)



